4-(2-Amino-1,3-thiazol-4-YL)-2-methoxyphenol hydrochloride
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Overview
Description
4-(2-Amino-1,3-thiazol-4-YL)-2-methoxyphenol hydrochloride is a compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1,3-thiazol-4-YL)-2-methoxyphenol hydrochloride typically involves the reaction of 2-acetylbenzimidazoles with thiourea in the presence of iodine . The reaction is carried out in ethyl alcohol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-1,3-thiazol-4-YL)-2-methoxyphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-(2-Amino-1,3-thiazol-4-YL)-2-methoxyphenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(2-Amino-1,3-thiazol-4-YL)-2-methoxyphenol hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, affecting cell division and exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-thiazole: Known for its antibacterial and antifungal properties.
4-Methyl-1,3-thiazole: Exhibits similar biological activities but differs in its chemical structure.
2-Amino-4-chlorothiazole: Another thiazole derivative with potent biological activities.
Uniqueness
4-(2-Amino-1,3-thiazol-4-YL)-2-methoxyphenol hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenol moiety enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S.ClH/c1-14-9-4-6(2-3-8(9)13)7-5-15-10(11)12-7;/h2-5,13H,1H3,(H2,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQDTGLWNSNNTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CSC(=N2)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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